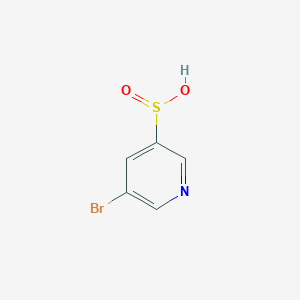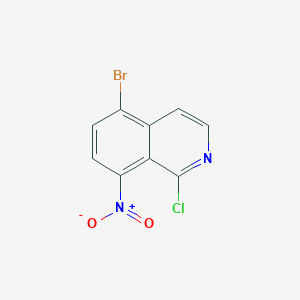
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound belonging to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure . This compound is notable for its unique structural features, which include a benzyl group, a methoxyphenyl group, and a pyrrolidine ring.
Preparation Methods
The synthesis of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.
Benzyl Derivatives: Compounds with a benzyl group attached to different core structures.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group attached to various core structures.
The uniqueness of this compound lies in its specific combination of these structural features, which can confer unique chemical and biological properties.
Properties
CAS No. |
152400-53-8 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
PCIOCMQORLQMAA-ROUUACIJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
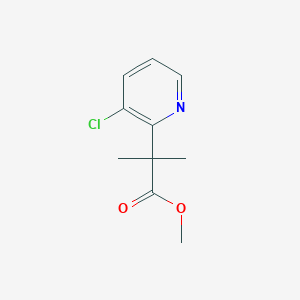
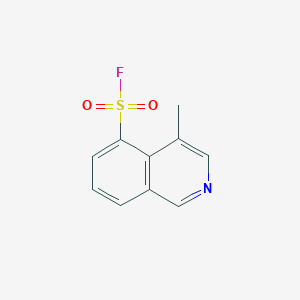
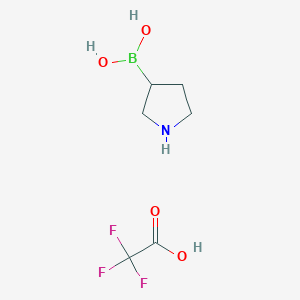
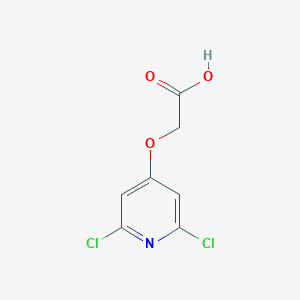

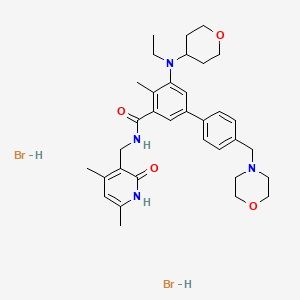

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
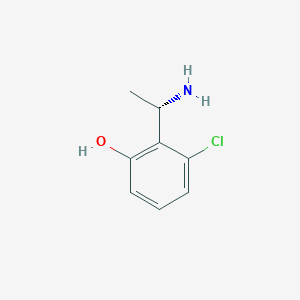
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
